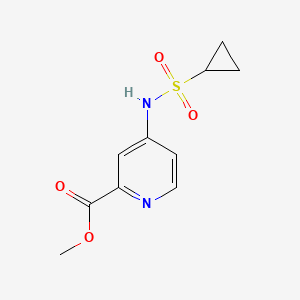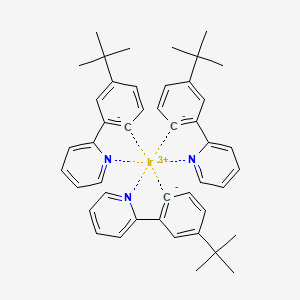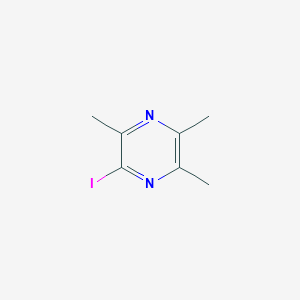![molecular formula C9H9F4NO B13894533 (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is a chiral compound with significant interest in medicinal chemistry due to its unique structural features. The presence of both fluorine and trifluoromethoxy groups imparts distinct physicochemical properties, making it a valuable candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques like recrystallization or chromatography to obtain the desired (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine: Similar structure but lacks the trifluoromethoxy group.
(S)-1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine: Contains a chlorine atom instead of fluorine.
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine: Features a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other similar compounds and enhance its potential for various applications.
Propiedades
Fórmula molecular |
C9H9F4NO |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
Clave InChI |
OQTYHJQUBPHRAL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
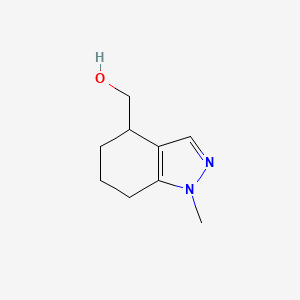
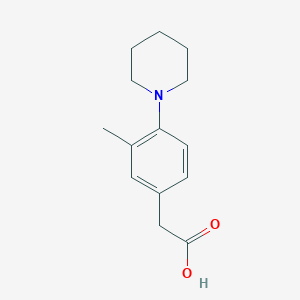
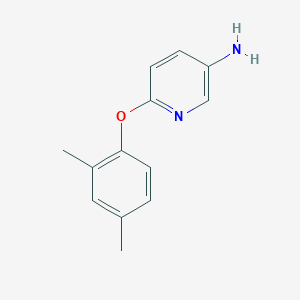
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
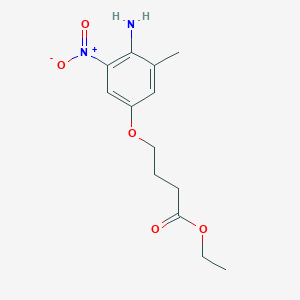
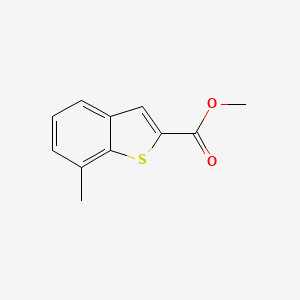
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
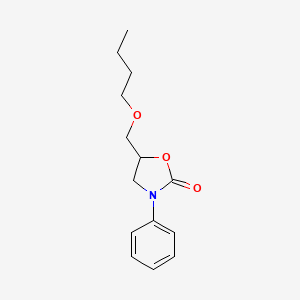
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
